N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and a nitrobenzoyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity and interactions with biomolecules.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)benzamide
- N-(5-chloro-2-methylphenyl)-2-(4-nitrobenzoyl)benzamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-16-2-5-18(26)14-22(16)28-25(32)21-15-19(6-9-23(21)29-10-12-35-13-11-29)27-24(31)17-3-7-20(8-4-17)30(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSITIBAPHEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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